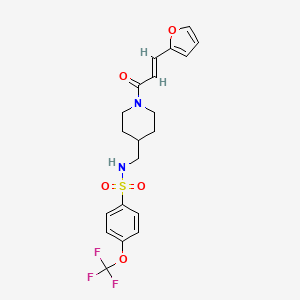

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Descripción general

Descripción

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a furan ring, a piperidine ring, and a trifluoromethoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

Formation of the furan-2-yl acrylate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions.

Synthesis of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.

Coupling reaction: The furan-2-yl acrylate is then coupled with the piperidine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Introduction of the trifluoromethoxy group: This step involves the reaction of the intermediate with a trifluoromethoxy-containing reagent under controlled conditions.

Final sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonamide reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The acrylate group can be reduced to form saturated derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Saturated acrylate derivatives.

Substitution: Substituted trifluoromethoxy derivatives.

Aplicaciones Científicas De Investigación

Antiviral Properties

Research indicates that compounds structurally similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit antiviral activities. For instance, derivatives of benzenesulfonamides have shown significant efficacy against viruses such as H5N1, with selectivity indices indicating low toxicity to host cells while effectively inhibiting viral replication .

Antimicrobial Activity

In vitro studies have demonstrated that piperidine derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. For example, related compounds were evaluated for their efficacy against Xanthomonas axonopodis and Fusarium solani, showing promising results . The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Potential in Cancer Research

The compound's structural features suggest potential applications in cancer therapeutics. Research on similar piperidine derivatives has indicated activity against certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

Case Studies

- Antiviral Efficacy Against H5N1 : A study highlighted the antiviral activity of benzenesulfonamide derivatives against the H5N1 virus, where a structurally related compound exhibited an EC50 value of 0.47 μM . This suggests that this compound may have similar or enhanced antiviral properties.

- Antimicrobial Screening : A series of piperidine derivatives were synthesized and tested for antimicrobial activity. Results showed effective inhibition against both bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity . The findings support further investigation into the potential use of this compound in treating infections caused by resistant strains.

- Cancer Cell Line Studies : In a preliminary study assessing the cytotoxic effects on cancer cell lines, a related compound demonstrated significant anti-proliferative effects, warranting further exploration into its mechanism and potential therapeutic applications in oncology .

Mecanismo De Acción

The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the trifluoromethoxy group may play crucial roles in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and stability.

Comparación Con Compuestos Similares

Similar Compounds

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique electronic and steric properties, which can influence its reactivity and binding affinity compared to similar compounds with different substituents.

Actividad Biológica

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound incorporates various functional groups, including a furan moiety, piperidine derivative, and sulfonamide group, which may contribute to its pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 413.518 g/mol. The structure features distinct functional groups that enhance its biological efficacy:

| Functional Group | Description |

|---|---|

| Furan Ring | Potential interactions with biological systems |

| Piperidine Moiety | May influence receptor binding and enzyme interactions |

| Sulfonamide Group | Known for antibacterial properties |

| Trifluoromethoxy Group | Enhances lipophilicity and may improve pharmacokinetics |

The mechanism of action for this compound likely involves multiple biological targets:

- Enzyme Inhibition : The sulfonamide group can bind to active sites of enzymes, inhibiting their function.

- Receptor Modulation : The piperidine moiety may interact with various receptors, modulating their activity and downstream signaling pathways.

- Anti-inflammatory Effects : The furan ring suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated effectiveness in inhibiting tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells .

Antibacterial Properties

The sulfonamide group is well-documented for its antibacterial effects. Studies have shown that compounds containing sulfonamides can inhibit bacterial growth by targeting specific metabolic pathways . The compound's structural features may enhance its efficacy against various bacterial strains.

Case Studies

-

Study on Cancer Cell Lines :

- Researchers evaluated the cytotoxic effects of this compound on several cancer cell lines.

- Results indicated a dose-dependent reduction in cell viability, suggesting potent anticancer activity.

- Antibacterial Testing :

Toxicity and Safety Profile

Initial toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicological effects.

Propiedades

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O5S/c21-20(22,23)30-17-3-6-18(7-4-17)31(27,28)24-14-15-9-11-25(12-10-15)19(26)8-5-16-2-1-13-29-16/h1-8,13,15,24H,9-12,14H2/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTSRDHFVKLYOC-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.